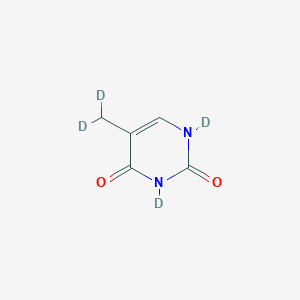

Thymine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of Thymine-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thymine-d4 (5-(methyl-d3)-pyrimidine-2,4(1H,3H)-dione-6-d) for research applications. This isotopically labeled analog of thymine is a critical tool in various research fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification.[1][2] This document outlines a potential synthetic pathway, detailed purification protocols, and methods for quality control to ensure high isotopic and chemical purity.

Synthesis of this compound

A plausible synthetic route, adapted from general pyrimidine synthesis and deuteration principles, is proposed below. This pathway should be considered a starting point for optimization by researchers.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be envisioned through a multi-step process starting from readily available, non-deuterated precursors. The key steps would involve the construction of the pyrimidine ring with subsequent or concurrent introduction of deuterium atoms. A potential, though not explicitly detailed in literature for this specific molecule, method could involve the condensation of a deuterated C3-synthon with a deuterated urea equivalent.

A more direct, albeit potentially challenging, method would be the direct catalytic hydrogen-deuterium (H-D) exchange on thymine itself. This approach would involve treating thymine with a deuterium source, such as heavy water (D₂O), in the presence of a suitable catalyst.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound via catalytic H-D exchange.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange (A General Guideline)

This protocol is a general guideline and requires optimization for specific laboratory conditions and desired isotopic enrichment.

Materials:

-

Thymine (5-methyluracil)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10 wt. %) or other suitable catalyst (e.g., Platinum(IV) oxide)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., high-pressure autoclave or sealed heavy-walled glass tube)

Procedure:

-

Preparation: In a suitable reaction vessel, combine thymine and a catalytic amount of Pd/C (e.g., 10-20 mol%).

-

Solvent Addition: Add a sufficient volume of D₂O to dissolve or suspend the thymine. The concentration will need to be optimized.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air.

-

Reaction: Seal the vessel and heat it to an elevated temperature (e.g., 150-200 °C) with stirring for an extended period (e.g., 24-72 hours). The optimal temperature and reaction time will need to be determined experimentally to achieve the desired level of deuteration without significant degradation.

-

Work-up: After cooling to room temperature, carefully vent the vessel. Filter the reaction mixture to remove the catalyst. The filtrate, containing the deuterated thymine, is then subjected to purification.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1.0 g Thymine |

| Deuterium Source | 20 mL D₂O |

| Catalyst | 200 mg 10% Pd/C |

| Reaction Temperature | 180 °C |

| Reaction Time | 48 hours |

| Expected Crude Yield | ~80-90% |

| Expected Isotopic Enrichment | >95% |

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting material, partially deuterated species, and byproducts. A combination of purification techniques may be necessary to achieve the high purity required for research applications.

Purification Workflow

A typical purification workflow would involve an initial purification step like recrystallization or sublimation, followed by a high-resolution technique such as preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Diagram of the Purification Workflow

Caption: A general workflow for the purification of this compound.

Experimental Protocols for Purification

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical.

Protocol:

-

Solvent Selection: Thymine has limited solubility in common organic solvents and water at room temperature but is more soluble in hot water. A mixture of solvents, such as ethanol/water or dimethylformamide (DMF)/water, could also be explored.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Crude Material | 1.0 g |

| Solvent System | Hot Water |

| Recovery | ~70-85% |

| Purity Improvement | Significant removal of inorganic salts and some organic impurities |

Sublimation can be an effective method for purifying compounds that can transition directly from a solid to a gas phase. Thymine can be purified by sublimation under reduced pressure.

Protocol:

-

Apparatus Setup: Place the crude this compound in a sublimation apparatus.

-

Vacuum Application: Evacuate the apparatus to a low pressure (e.g., <1 Torr).

-

Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be just below the melting point of thymine (around 316-317 °C) to allow for sublimation without decomposition.

-

Collection: The purified this compound will deposit as crystals on a cold surface (cold finger) within the apparatus.

-

Recovery: After the sublimation is complete, carefully collect the purified crystals from the cold finger.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Crude Material | 500 mg |

| Pressure | < 1 Torr |

| Temperature | ~250-300 °C |

| Recovery | ~50-70% |

| Purity | Can achieve high purity by removing non-volatile impurities |

For the highest purity, preparative HPLC is the method of choice. A mixed-mode chromatography column can be effective for separating polar nucleobases.

Protocol:

-

Column Selection: A mixed-mode column (e.g., reversed-phase and ion-exchange) is recommended for good separation of thymine from its impurities.

-

Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient and composition will need to be optimized.

-

Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Column | Preparative C18 or Mixed-Mode |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Recovery | ~80-95% from the injected sample |

| Final Purity | >99% |

Quality Control and Data Analysis

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the disappearance or significant reduction of signals corresponding to the deuterated positions (methyl group and C6-H).

-

²H NMR: To directly observe the deuterium signals and confirm their positions in the molecule.

-

¹³C NMR: To observe changes in the carbon signals adjacent to the deuterated positions due to isotopic effects.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the deuterated compound and confirm the incorporation of four deuterium atoms.

-

High-resolution mass spectrometry (HRMS) can be used to calculate the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak.

-

Data Presentation

Table of Expected Analytical Data:

| Analytical Technique | Expected Result for this compound |

| ¹H NMR | Absence or significant reduction of the methyl proton signal (~1.9 ppm) and the C6-H proton signal (~7.5 ppm). |

| ²H NMR | Presence of signals corresponding to the methyl deuterons and the C6-deuteron. |

| Mass Spectrometry (m/z) | Molecular ion peak at [M+H]⁺ ≈ 131.08, corresponding to C₅H₃D₄N₂O₂⁺. |

| Isotopic Enrichment (from MS) | >98 atom % D |

| Chemical Purity (from HPLC) | >99% |

Diagram of the Quality Control Logic

Caption: Logical flow of quality control analysis for this compound.

This technical guide provides a framework for the synthesis, purification, and analysis of this compound. Researchers should note that the provided protocols are general and will likely require optimization to achieve the desired results in their specific laboratory setting. Careful execution of these steps and thorough analytical characterization are paramount to obtaining high-quality this compound for reliable and reproducible research outcomes.

References

Navigating the Isotopic Landscape of Thymine-d4: A Technical Guide to Purity and Enrichment

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly influence experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of commercially available Thymine-d4, a crucial tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of thymine.

This compound, in which four hydrogen atoms have been replaced by deuterium, offers a distinct mass shift, enabling its differentiation from its endogenous, non-labeled counterpart. This guide delves into the specifics of commercially available this compound, outlines the rigorous analytical techniques used to verify its isotopic composition, and discusses the implications of isotopic purity in its applications.

Commercially Available this compound: A Comparative Overview

Several reputable suppliers offer this compound, each with specified levels of isotopic and chemical purity. The following tables summarize the publicly available data for easy comparison. It is important to note that for a detailed isotopic distribution (the relative abundance of d1, d2, d3, and d4 species), direct inquiry with the supplier for a batch-specific Certificate of Analysis (CoA) is recommended.

Table 1: Specifications of Commercially Available this compound

| Supplier | Product Name/Number | Stated Isotopic Purity | Stated Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Thymine (α,α,α,6-D₄, 98%) / DLM-1089 | 98 atom % D[1][2] | 98%[1][2] |

| Sigma-Aldrich | This compound (methyl-d3,6-d1) / 487066 | 98 atom % D[3] | ≥99% (CP) |

| Cayman Chemical | This compound / 36329 | ≥99% (deuterated forms d1-d4) | ≥99% |

| MedChemExpress | This compound / HY-113103S | >98% | >98% |

| Alfa Chemistry | Thymine-α,α,α,6-d4 / ACM156054852 | 98 atom % D | Not specified |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₂D₄N₂O₂ |

| Molecular Weight | ~130.14 g/mol |

| CAS Number | 156054-85-2 or 200496-79-3 |

| Appearance | Solid |

| Storage Conditions | Room temperature, away from light and moisture or -20°C |

The Critical Role of Isotopic Purity in Research Applications

This compound is predominantly used as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of drugs that affect nucleotide metabolism. The accuracy of these studies is directly linked to the isotopic purity of the standard. High isotopic enrichment ensures minimal signal overlap with the analyte, leading to more precise and reliable quantification. Conversely, the presence of significant amounts of unlabeled or partially labeled species can interfere with the measurement of the endogenous analyte, leading to inaccurate results.

In drug development, understanding the metabolic fate of a drug is crucial. Deuterated standards like this compound are instrumental in liquid chromatography-mass spectrometry (LC-MS) based methods to track metabolites. The stability of the deuterium labels is also a key factor, as any in-source back-exchange of deuterium for hydrogen can compromise the integrity of the analysis.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The two primary analytical techniques for assessing the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Methodology for HRMS Analysis of this compound:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source is typically used.

-

Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. The mass spectrometer is operated in positive or negative ion mode, and data is acquired in full scan mode over a relevant m/z range (e.g., m/z 100-200). A high resolution (e.g., >60,000) is crucial to resolve the isotopic peaks from potential interferences.

-

Data Analysis:

-

The mass spectrum will exhibit a cluster of peaks corresponding to the different isotopologues of the protonated or deprotonated this compound molecule.

-

The theoretical exact masses for the [M+H]⁺ ions are:

-

d0 (unlabeled): 127.0508

-

d1: 128.0571

-

d2: 129.0634

-

d3: 130.0697

-

d4: 131.0760

-

-

The relative intensity of each isotopic peak is measured.

-

Corrections for the natural abundance of ¹³C and ¹⁵N are applied to accurately determine the contribution of deuterium to each peak.

-

The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated and non-deuterated species.

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Thymine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Thymine-d4. This deuterated isotopologue of thymine is a critical internal standard for mass spectrometry-based quantitative studies of DNA metabolism and is used in the synthesis of deuterated therapeutic oligonucleotides. A thorough understanding of its NMR spectral properties is essential for its correct identification, purity assessment, and quality control.

Introduction to this compound

This compound is a stable isotope-labeled version of thymine where four hydrogen atoms have been replaced by deuterium. Commercially available this compound is typically deuterated at the methyl group (C5-CD₃) and the C6 position (C6-D), giving it the chemical formula C₅H₂D₄N₂O₂. This specific deuteration pattern leads to significant and predictable changes in its ¹H and ¹³C NMR spectra compared to unlabeled thymine.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of thymine. The signals corresponding to the methyl protons and the H6 proton will be absent due to deuteration. The only remaining signals will be from the two amide protons (N1-H and N3-H).

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 | Broad Singlet | N3-H |

| ~10.5 | Broad Singlet | N1-H |

Note: The chemical shifts of amide protons can be highly dependent on concentration, temperature, and residual water content in the solvent.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum of this compound, all five carbon atoms are expected to be observed. The key differences from the spectrum of unlabeled thymine will be observed for the deuterated carbons (C5-CD₃ and C6). These carbons will exhibit a triplet multiplicity due to coupling with the deuterium nucleus (spin I=1) and will likely show a slight upfield isotopic shift. The intensity of these signals will also be reduced.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~164.5 | Singlet | C4 (C=O) |

| ~151.0 | Singlet | C2 (C=O) |

| ~142.0 | Singlet | C5 |

| ~108.0 | Triplet | C6 |

| ~11.5 | Triplet | C5-CD₃ |

Note: The chemical shifts are based on typical values for thymine and may vary slightly. The triplet multiplicity for C6 and C5-CD₃ is a key indicator of successful deuteration.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials:

-

This compound (≥98% isotopic purity)

-

DMSO-d6 (99.9 atom % D), stored over molecular sieves to minimize water content.

-

High-precision 5 mm NMR tubes.

-

Microbalance.

-

Vortex mixer.

-

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR directly into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d6 to the vial.

-

Gently vortex the mixture until the this compound is completely dissolved. Mild heating may be applied if necessary to aid dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: zg30 (or similar standard 1D proton experiment)

-

Number of Scans (NS): 16-64 (depending on concentration)

-

Receiver Gain (RG): Auto-adjusted

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of amide protons)

-

Spectral Width (SW): 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)

-

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C and signal splitting by deuterium)

-

Receiver Gain (RG): Auto-adjusted

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 250 ppm

-

Temperature: 298 K

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both spectra.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process for this compound.

Caption: Experimental workflow for the NMR analysis of this compound.

Caption: Logical relationship between this compound structure and its NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a definitive method for its structural confirmation and isotopic purity assessment. The absence of key proton signals and the characteristic triplet multiplicity of the deuterated carbon signals serve as unambiguous indicators of successful deuteration. The protocols and data presented in this guide offer a comprehensive framework for researchers and professionals working with this important isotopically labeled compound.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Thymine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Thymine-d4, a deuterated isotopologue of the nucleobase thymine. This compound is a critical internal standard in quantitative bioanalytical assays, particularly in studies involving DNA metabolism, drug development, and toxicology. Understanding its fragmentation behavior is essential for robust method development and accurate data interpretation in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to this compound

This compound, with the chemical formula C₅H₂D₄N₂O₂, has a molecular weight of approximately 130.14 g/mol . The deuterium atoms are typically located on the methyl group (C₅-methyl-d₃) and at the 6-position of the pyrimidine ring (6-d). This stable isotope-labeled compound is chemically and physically almost identical to its unlabeled counterpart, thymine, allowing it to co-elute during chromatographic separation and experience similar ionization and fragmentation processes. Its distinct mass-to-charge ratio (m/z) enables its use as an internal standard to correct for variations in sample preparation and instrument response.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

While a publicly available, experimentally determined electron ionization (EI) mass spectrum for this compound is not readily found in major spectral databases, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of unlabeled thymine. The following table summarizes the predicted major fragment ions for this compound, derived from the known fragmentation of thymine. The m/z values are shifted according to the location of the deuterium labels.

| Predicted m/z | Proposed Fragment Structure | Corresponding Thymine Fragment (m/z) | Proposed Neutral Loss |

| 130 | [C₅H₂D₄N₂O₂]⁺ | 126 | - |

| 87 | [M - C₂D₃NO]⁺ | 83 | -C₂H₃NO |

| 60 | [C₂D₃NO]⁺ | 57 | - |

| 56 | [M - C₂D₃NO - D]⁺ | 52 | -C₂H₃NO, -H |

| 43 | [C₂D₃O]⁺ | 40 | - |

Note: The relative abundances are predicted to be similar to those of unlabeled thymine but may vary depending on the specific instrumentation and analytical conditions.

Proposed Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion is initiated by the high energy of electron ionization, leading to the cleavage of the pyrimidine ring. A primary fragmentation route involves the retro-Diels-Alder reaction, a characteristic fragmentation mechanism for pyrimidines.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols for the Analysis of Thymine using this compound

The analysis of thymine and its deuterated internal standard can be performed using either GC-MS or LC-MS/MS. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of thymine, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common derivatization technique for this purpose.

Sample Preparation and Derivatization:

-

Extraction: Extract thymine and this compound from the biological matrix using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for thymine and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of thymine without the need for derivatization.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, add three volumes of cold acetonitrile containing the this compound internal standard to one volume of the sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Thymine: Precursor ion (m/z 127) to a specific product ion.

-

This compound: Precursor ion (m/z 131) to a specific product ion.

-

-

Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of thymine in a biological matrix using this compound as an internal standard via LC-MS/MS.

Caption: LC-MS/MS workflow for thymine quantification.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation of this compound and its application in quantitative analysis. While experimentally derived mass spectral data for this compound is not widely published, its fragmentation pattern can be reliably predicted from that of unlabeled thymine. The detailed experimental protocols for both GC-MS and LC-MS/MS serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for the quantification of thymine in various biological matrices. The use of this compound as an internal standard is crucial for achieving accurate and precise results in these demanding applications.

Stability and storage conditions for Thymine-d4 solid and solutions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thymine-d4 in both its solid form and in solution. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as an internal standard in quantitative bioanalysis and other research applications. This document synthesizes publicly available data and outlines best practices for handling and storage to ensure the integrity and reliability of experimental results.

Core Principles of this compound Stability

This compound, a deuterated analog of the pyrimidine base thymine, is valued in mass spectrometry-based assays for its ability to mimic the behavior of the unlabeled analyte. The stability of this compound is contingent on maintaining both its chemical purity and isotopic integrity. Degradation can occur through various pathways, including oxidation, hydrolysis, photodegradation, and thermal decomposition. As a stable isotope-labeled compound, it does not undergo radioactive decay, but its chemical structure is susceptible to the same degradation routes as unlabeled thymine.

Stability and Storage of Solid this compound

The solid form of this compound is generally stable when stored under appropriate conditions. Key factors influencing its stability are temperature, moisture, and light.

Table 1: Recommended Storage Conditions and Stability for Solid this compound

| Parameter | Recommendation | Stability Period | Reference |

| Storage Temperature | -20°C | ≥ 4 years | [1] |

| Room Temperature | Not specified, but should be cool and dry | [2] | |

| Moisture | Store in a dry environment, keep container tightly closed | Not specified | [2] |

| Light | Store away from light | Not specified | [2] |

Stability and Storage of this compound Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. While specific long-term stability data for this compound in various solvents is not extensively published, general guidelines for stock solutions of small molecules and isotopically labeled compounds should be followed.

Table 2: Solubility and Recommended Storage for this compound Solutions

| Solvent | Solubility | Recommended Storage Temperature | Recommended Storage Duration | Reference |

| DMSO | 3 mg/mL | -20°C or -80°C | 1 month at -20°C; 6 months at -80°C | [1] |

| DMF | Slightly soluble | -20°C or -80°C | Not specified | |

| Ethanol | Insoluble | Not applicable | Not applicable | |

| PBS (pH 7.2) | Insoluble | Not applicable | Not applicable | |

| Aqueous Solutions | Slightly soluble | Not recommended for storage beyond one day | < 24 hours |

Note: It is highly recommended to prepare fresh aqueous solutions of this compound for immediate use. For longer-term storage, stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Based on studies of thymine, the following degradation pathways are likely for this compound. Forced degradation studies under various stress conditions can help to identify and characterize potential degradants.

Oxidative Degradation

Oxidation is a common degradation pathway for thymine. In the presence of oxygen and certain catalysts (e.g., metal ions), thymine can be oxidized to form products such as thymine glycol and N-formyl-N'-pyruvylurea .

Reductive Degradation

The reductive pathway is a well-characterized metabolic route for thymine degradation. This involves the reduction of the pyrimidine ring to dihydrothymine, followed by hydrolytic ring-opening to 3-ureidoisobutyrate, and finally hydrolysis to β-aminoisobutyric acid, ammonia, and carbon dioxide.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in thymine, leading to the formation of photoproducts such as thymine dimers. While this is more relevant for thymine within a DNA strand, photodegradation of the free molecule can also occur.

Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of thymine and its derivatives. For thymidine, thermal degradation has been observed to start around 138-139°C, primarily through the breakage of the glycosidic bond. While this compound as a solid base is more stable, prolonged exposure to high temperatures should be avoided.

Hydrolytic Degradation

The stability of thymine in aqueous solutions can be influenced by pH. While generally stable, extreme pH conditions and elevated temperatures can promote hydrolysis of the pyrimidine ring.

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound as an internal standard, it is crucial to perform stability studies under conditions that mimic sample handling, processing, and storage. The following are general protocols for key stability experiments.

Long-Term Stability Study

Objective: To determine the stability of this compound over an extended period under recommended storage conditions.

Methodology:

-

Prepare stock solutions of this compound in the desired solvent at a known concentration.

-

Aliquot the solutions into multiple vials and store them at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of vials.

-

Analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS.

-

Compare the concentration of this compound at each time point to the initial concentration (time 0). The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Short-Term (Bench-Top) Stability Study

Objective: To evaluate the stability of this compound in solution under typical laboratory ambient conditions.

Methodology:

-

Prepare solutions of this compound at relevant concentrations.

-

Leave the solutions on a laboratory bench at room temperature for a defined period (e.g., 4, 8, 24 hours).

-

Analyze the samples and compare the concentrations to a freshly prepared standard or a control sample stored at the recommended temperature.

Freeze-Thaw Stability Study

Objective: To assess the stability of this compound solutions after repeated freeze-thaw cycles.

Methodology:

-

Prepare aliquots of this compound solutions.

-

Freeze the samples at the intended storage temperature for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).

-

After the final cycle, analyze the samples and compare the concentrations to a control sample that has not undergone freeze-thaw cycles.

Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Expose solutions of this compound to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solution to UV and visible light as per ICH Q1B guidelines.

-

-

Analyze the stressed samples using a high-resolution analytical technique (e.g., LC-MS/MS, HRMS) to separate and identify the parent compound and any degradation products.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is essential for accurately assessing the stability of this compound.

Table 3: Recommended Analytical Techniques for Stability Studies

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) with UV detection | To quantify the parent compound and known degradation products. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | For highly sensitive and specific quantification of this compound and its degradants, especially in complex matrices. |

| High-Resolution Mass Spectrometry (HRMS) | For the identification and structural elucidation of unknown degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of degradation products and to assess isotopic integrity (e.g., back-exchange of deuterium). |

Visualizations

Experimental Workflow for a Forced Degradation Study

References

Solubility of Thymine-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of deuterated compounds like Thymine-d4 is critical for experimental design, formulation, and interpretation of results. This technical guide provides an in-depth overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and visualizes the metabolic pathway of its non-deuterated counterpart, thymine.

The inclusion of deuterium in molecules, a process known as deuteration, can subtly alter their physicochemical properties, including solubility. This alteration is due to the kinetic isotope effect, which can lead to stronger covalent bonds and altered intermolecular interactions. Therefore, while the solubility of thymine provides a useful baseline, direct experimental data for this compound is essential for accurate research.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both Thymine and this compound in a range of common laboratory solvents. It is important to note that the solubility of deuterated compounds may differ slightly from their non-deuterated analogues.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1] |

| Dimethylformamide (DMF) | Slightly soluble[1] |

| Ethanol | Insoluble[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble[1] |

Table 2: Solubility of Thymine (for reference)

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2] |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Ethanol | ~2 mg/mL |

| Water (25 °C) | 3.82 mg/mL |

| Hot Water | Soluble |

| Methanol | Slightly soluble (solubility increases with heat) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble |

Experimental Protocol for Solubility Determination

For a precise determination of this compound solubility in a specific solvent system, a systematic experimental approach is recommended. The following is a general protocol that can be adapted for various laboratory settings.

Objective: To determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvent(s) (e.g., water, ethanol, DMSO, DMF)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Microcentrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to break up any aggregates.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at its λmax of ~264 nm) or HPLC.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant based on the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Metabolic Pathway of Thymine

Thymine, as a fundamental component of DNA, undergoes catabolism through the pyrimidine degradation pathway. Understanding this pathway is crucial in drug development, particularly for antimetabolite drugs that target nucleotide metabolism.

Caption: Catabolic pathway of thymine.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in the laboratory.

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the Core Differences Between Thymine and Thymine-d4 in Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope Labeled Internal Standards

In quantitative analytical chemistry, particularly in assays involving mass spectrometry, achieving high accuracy and precision is paramount. However, variability arising from sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant error.[1] To counteract these variations, a known quantity of a reference compound, known as an internal standard (IS), is added to every sample.[1] The ideal internal standard behaves almost identically to the analyte of interest (in this case, thymine) throughout the entire analytical process but is uniquely distinguishable by the detector.

This is where stable isotope-labeled (SIL) compounds, such as Thymine-d4, become indispensable. This compound is the deuterium-labeled analogue of thymine, meaning specific hydrogen atoms in its structure have been replaced by their heavier isotope, deuterium.[2][3] This substitution results in a compound that is chemically and structurally almost identical to thymine but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, making it the gold standard for an internal standard in quantitative assays for thymine.[2] This guide will explore the fundamental differences between thymine and its deuterated counterpart, this compound, and detail their impact on modern analytical techniques.

Physicochemical and Analytical Property Comparison

The primary distinction between thymine and this compound lies in the mass of the isotopes. The substitution of four protium (¹H) atoms with deuterium (²H or D) atoms results in a predictable mass increase without significantly altering the molecule's chemical properties.

| Property | Thymine | This compound | Key Difference & Significance |

| Chemical Formula | C₅H₆N₂O₂ | C₅H₂D₄N₂O₂ | Four hydrogen atoms are replaced with deuterium. |

| Molar Mass | 126.115 g/mol | ~130.14 g/mol | +4 Da Mass Shift: This is the foundational difference that allows a mass spectrometer to differentiate between the analyte and the internal standard. |

| Structure | 5-methyluracil | 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d | The core pyrimidine structure is identical, ensuring similar chemical behavior (e.g., solubility, reactivity). |

| Chromatographic Behavior | Standard retention time. | Typically elutes slightly earlier than thymine. | Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to weaker interactions with the stationary phase in reversed-phase chromatography, causing a small shift in retention time. |

| Mass Spectrometry | Detected at its specific mass-to-charge ratio (m/z). | Detected at its specific m/z, which is +4 units higher than thymine. | Unique Detection: Enables simultaneous detection and quantification without signal overlap. |

Impact on Analytical Techniques

The subtle physicochemical differences between thymine and this compound manifest in significant ways during analysis.

Chromatographic Separation

In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the primary goal is to separate compounds before they reach the detector. Ideally, a SIL internal standard should co-elute with the analyte, meaning they have the same retention time. This ensures that both compounds experience the same matrix effects and ionization conditions at the same time.

However, due to the Chromatographic Isotope Effect (CIE) , deuterated compounds often elute slightly earlier than their non-deuterated counterparts, particularly in reversed-phase HPLC. This phenomenon, known as an "inverse isotope effect," is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. While this retention time shift is usually small—often less than the peak width—it is a critical parameter to consider during method development.

Mass Spectrometric Detection

Mass spectrometry (MS) is where the utility of this compound is most evident. Because this compound is 4 Daltons heavier than thymine, it produces a distinct signal at a different mass-to-charge ratio (m/z). This allows the mass spectrometer to monitor both the analyte and the internal standard simultaneously and independently.

The process, often using tandem mass spectrometry (MS/MS) for enhanced selectivity, involves:

-

Ionization: Both thymine and this compound are ionized, typically forming protonated molecules [M+H]⁺.

-

Precursor Ion Selection: The mass spectrometer isolates the precursor ions for both compounds (e.g., m/z 127 for thymine and m/z 131 for this compound).

-

Fragmentation: These selected ions are fragmented, and specific product ions are monitored.

By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, any variations during sample handling or injection are normalized, leading to highly accurate and precise quantification.

Logical and Experimental Workflows

The use of this compound as an internal standard is a cornerstone of quantitative bioanalysis for thymine and related metabolites.

The core principle of using a stable isotope-labeled internal standard is that it behaves identically to the analyte during extraction and ionization but is differentiated by mass.

// Invisible edges for alignment edge [style=invis]; Thymine -> Thymine_d4; MS_Thymine -> MS_Thymine_d4; } ` Caption: Conceptual diagram of separation by mass spectrometry.

Representative Experimental Protocol

Below is a typical methodology for the quantification of thymine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite representation based on common practices in the field.

5.1 Materials and Reagents

-

Thymine and this compound standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

5.2 Sample Preparation

-

Thaw Samples: Thaw plasma samples and calibration standards on ice.

-

Spike Internal Standard: To 100 µL of plasma, add 10 µL of this compound working solution (e.g., at 1000 ng/mL) and vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for analysis.

5.3 LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Thymine: Q1: 127.1 -> Q3: 82.1This compound: Q1: 131.1 -> Q3: 86.1 |

| Cone Voltage | 30 V |

| Collision Energy | 15 eV |

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of thymine. Its key difference—a 4 Dalton mass increase due to deuterium labeling—allows it to be clearly distinguished from the endogenous analyte by a mass spectrometer. While nearly identical in chemical structure and chromatographic behavior, the subtle isotope effect on retention time must be considered during method development. The use of this compound mitigates variability from sample preparation and matrix effects, enabling the development of robust, accurate, and precise analytical methods essential for clinical diagnostics, metabolic research, and pharmaceutical development.

References

Commercial Availability and Applications of Thymine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, catalog numbers, and key applications of Thymine-d4. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound and employing it effectively in quantitative analyses.

Introduction to this compound

This compound is a deuterated form of thymine, one of the four nucleobases in the nucleic acid of DNA. Specifically, it is 5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d. The replacement of four hydrogen atoms with deuterium atoms results in a molecule with a higher mass (M+4) but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic makes this compound an excellent internal standard for isotope dilution mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary application lies in the precise quantification of thymine in various biological matrices.[3][4]

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | Catalog Number(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Sigma-Aldrich | 156054-85-2 | 156054-85-2 | C₅D₄H₂N₂O₂ | 130.14 | 98 atom % D |

| Cayman Chemical | 36329 | 156054-85-2 | C₅H₂D₄N₂O₂ | 130.1 | ≥99% (deuterated forms d1-d4) |

| MedChemExpress | HY-W010450S | 200496-79-3 | C₅H₂D₄N₂O₂ | 130.14 | Not Specified |

| Bertin Bioreagent | 36329 | 156054-85-2 | C₅H₂D₄N₂O₂ | 130.1 | ≥99% deuterated forms (d1-d4) |

| Alfa Chemistry | ACM156054852-1 | 156054-85-2 | Not Specified | Not Specified | Not Specified |

| CymitQuimica | TR-T412151 | 156054-85-2 | Not Specified | Not Specified | Not Specified |

Experimental Protocol: Quantification of Thymine using Isotope Dilution LC-MS/MS

The following provides a generalized methodology for the quantification of thymine in a biological sample (e.g., plasma, urine) using this compound as an internal standard. This protocol is based on the principles of stable isotope dilution analysis.

1. Preparation of Stock Solutions and Standards:

-

Thymine Stock Solution: Prepare a stock solution of unlabeled thymine in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL).

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of unlabeled thymine. Add a constant, known amount of the this compound internal standard to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of thymine in the same manner as the calibration standards.

2. Sample Preparation:

-

Thaw the biological samples (e.g., plasma, urine) to be analyzed.

-

To a known volume of each sample, add a precise volume of the this compound internal standard working solution.

-

Perform a sample extraction procedure to remove proteins and other interfering substances. Common methods include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Evaporate the supernatant/eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable LC column (e.g., a C18 reversed-phase column) for the separation of thymine.

-

Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for both thymine and this compound.

-

For Thymine (unlabeled): Monitor the transition of m/z 127 -> [product ion].

-

For this compound (internal standard): Monitor the transition of m/z 131 -> [product ion].

-

-

Tune other MS parameters such as collision energy and declustering potential to maximize signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the thymine and this compound MRM transitions in each chromatogram.

-

Calculate the peak area ratio of thymine to this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of thymine for the calibration standards.

-

Determine the concentration of thymine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

Caption: Workflow for Thymine quantification using a stable isotope-labeled internal standard.

Caption: Principle of MRM detection for Thymine and its deuterated internal standard.

References

Thymine-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data and handling precautions for Thymine-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated nucleobase. This guide summarizes key quantitative data, outlines detailed experimental protocols for handling, and provides visual workflows for safety and comprehension.

Chemical and Physical Properties

This compound is a deuterated form of the pyrimidine nucleobase, thymine. In this isotopologue, four hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in mass spectrometry-based research for the quantification of thymine.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₂D₄N₂O₂ | [1] |

| Molecular Weight | 130.1 g/mol | [1] |

| CAS Number | 156054-85-2 | [1] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 316-317 °C | [3] |

| Boiling Point | 335 °C (decomposes) | |

| Solubility in Water | 3.82 g/L (for non-deuterated thymine) | |

| Solubility in Organic Solvents | - DMSO: ~3 mg/mL - Ethanol: ~2 mg/mL (for non-deuterated thymine) - DMF: ~20 mg/mL (for non-deuterated thymine) | |

| Density | 1.223 g/cm³ (calculated for non-deuterated thymine) | |

| Vapor Pressure | Not available |

Safety Data Sheet (SDS) Summary

The following is a summary of the key safety information for this compound, compiled from various supplier Safety Data Sheets.

Hazard Identification

This compound is generally not classified as a hazardous substance. However, as with any chemical, it should be handled with care. Potential hazards include:

-

Eye Contact : May cause eye irritation.

-

Skin Contact : May cause skin irritation upon prolonged or repeated contact.

-

Inhalation : May cause respiratory tract irritation if inhaled as a dust.

-

Ingestion : May be harmful if swallowed.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion : Wash out mouth with water. Do NOT induce vomiting. Get medical attention.

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products : May produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.

Handling and Storage

-

Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage : Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles.

-

Skin Protection : Wear protective gloves and a lab coat.

-

Respiratory Protection : Use a NIOSH-approved dust mask if handling large quantities or if dust formation is likely.

Toxicological Information

Specific toxicological studies on this compound are limited. The toxicological properties are expected to be similar to those of non-deuterated thymine. Deuteration may alter the pharmacokinetic profile of a compound, potentially affecting its metabolic stability and toxicity. However, without specific data for this compound, a cautious approach is recommended.

The toxicity of nucleoside analogues, a class of compounds to which thymine is related, can be cell- and tissue-specific, often linked to their uptake and metabolism. Some nucleoside analogues have been associated with mutagenic properties.

Experimental Protocols for Safe Handling

The following protocols are designed to ensure the safe handling of this compound in a laboratory setting, from receipt to disposal.

Receiving and Storage

-

Inspection : Upon receipt, visually inspect the container for any damage or leaks.

-

Verification : Confirm that the product name, CAS number, and quantity match the order.

-

Storage : Store the container in a designated, well-ventilated, and secure area, at the recommended temperature of -20°C. The storage location should be clearly labeled.

Preparation of Stock Solutions

-

Personal Protective Equipment : Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

-

Weighing : Weigh the required amount of this compound in a chemical fume hood or a balance enclosure to minimize dust inhalation.

-

Dissolving : Add the appropriate solvent (e.g., DMSO) to the solid in a suitable container. If necessary, use sonication to aid dissolution.

-

Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage : Store the stock solution at the recommended temperature, protected from light if necessary.

Use in Experiments

-

Work Area : Conduct all work with this compound in a designated and well-ventilated area, such as a chemical fume hood.

-

Spill Prevention : Use a disposable bench liner to contain any potential spills.

-

Cross-Contamination : Use dedicated equipment (pipettes, tips, etc.) to avoid cross-contamination.

Waste Disposal

-

Segregation : Segregate waste contaminated with this compound from other laboratory waste streams.

-

Solid Waste : Dispose of contaminated solid waste (e.g., pipette tips, gloves, vials) in a clearly labeled, sealed container for chemical waste.

-

Liquid Waste : Collect liquid waste containing this compound in a labeled, leak-proof container.

-

Disposal Route : Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of down the drain unless explicitly permitted by your institution's EHS.

Visual Guides

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Thymine using Thymine-d4 as an Internal Standard by LC-MS/MS

Introduction

Thymine, a pyrimidine base, is a fundamental component of DNA. Its quantification in biological matrices is crucial in various research areas, including oncology, toxicology, and therapeutic drug monitoring. Specifically, monitoring thymine levels is relevant for patients undergoing treatment with fluoropyrimidine-based chemotherapy agents like 5-fluorouracil (5-FU). The efficacy and toxicity of 5-FU are influenced by the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of both thymine and 5-FU. Therefore, accurate and precise measurement of thymine can serve as a phenotypic marker for DPD activity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results.[1] Thymine-d4, a deuterated analog of thymine, is an ideal SIL-IS for the quantification of endogenous thymine as it shares near-identical physicochemical properties with the analyte.[2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the quantification of thymine in human plasma and urine using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The methodology involves the addition of a known amount of this compound to a biological sample (plasma or urine). The proteins in the sample are precipitated and removed. The resulting supernatant, containing both endogenous thymine and the this compound internal standard, is then analyzed by LC-MS/MS. The compounds are chromatographically separated and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of thymine to the peak area of this compound is used to calculate the concentration of thymine in the original sample by referencing a calibration curve.

Application Areas

-

Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil (5-FU): Monitoring endogenous thymine levels can help assess DPD enzyme activity, which is crucial for the metabolism of 5-FU. Patients with deficient DPD activity are at a higher risk of severe toxicity from 5-FU treatment.

-

Pharmacokinetic Studies: This method can be applied to pharmacokinetic studies of thymine and its metabolites.

-

Metabolic Research: Investigating the thymidylate biosynthesis pathway and related metabolic disorders.

-

DNA Damage and Repair Studies: Quantifying thymine and its derivatives can be relevant in studies of DNA damage and repair mechanisms.

Experimental Protocols

Materials and Reagents

-

Thymine (≥99% purity)

-

This compound (≥99% deuterated forms)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from methodologies that utilize protein precipitation for sample cleanup.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard stock solution of this compound (e.g., 2000 ng/mL in 0.1% formic acid in water).

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Final Centrifugation: Centrifuge the reconstituted sample to remove any insoluble material.

-

Transfer to Vial: Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 2: Sample Preparation from Human Urine

This protocol involves a dilution step followed by protein precipitation.

-

Sample Thawing: Thaw frozen urine samples on ice.

-

Dilution: Dilute the urine sample (e.g., 1:10) with LC-MS grade water.

-

Internal Standard Spiking: To 200 µL of the diluted urine in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 1 mL of acetonitrile containing the deuterated thymine internal standard.

-

Vortexing: Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to pellet any precipitated material.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in 150 µL of 0.1% formic acid in water.

-

Transfer to Vial: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |

| Column | Waters Symmetry C8 (150 mm × 3.9 mm; 5 µm) | Phenomenex Luna HILIC (150 mm × 2.00 mm, 3 µm) |

| Mobile Phase A | 0.1% (w/w) formic acid in water | 100 mM ammonium formate in water |

| Mobile Phase B | 15% (v/v) methanol in acetonitrile | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| Gradient | Gradient elution | Isocratic or gradient elution |

| Column Temperature | 40 °C | 40 °C |

| Injection Volume | 10 µL | 10 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive or Negative Mode |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Thymine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

| Thymine | 127.1 | 110.0 | Positive | |

| This compound (IS) | 131.1 | 114.0 | Positive |

Table 2: Representative Calibration Curve and Quality Control Data

The following data are illustrative and may vary depending on the specific assay conditions.

| Analyte | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Thymine | Plasma | 2 - 500 | >0.99 | 5 | <10% | <15% | 85-115% |

| Thymine | Urine | 2 - 500 | >0.99 | 10 | <10% | <15% | 85-115% |

Data compiled from representative values in cited literature.

Mandatory Visualizations

Thymidylate Biosynthesis Pathway

The quantification of thymine is often relevant in the context of therapies that target the thymidylate biosynthesis pathway. The following diagram illustrates the key enzymes and substrates in this pathway, including the site of action for the chemotherapeutic agent 5-fluorouracil.

Caption: The thymidylate biosynthesis pathway.

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of thymine using this compound as an internal standard.

References

- 1. Thymine (α,α,α,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-1089-1 [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. File:Simple Cycle of Thymidylate Synthase.png - Wikimedia Commons [commons.wikimedia.org]

Application Note: Quantification of Thymine in Human Plasma by LC-MS/MS using Thymine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine, a pyrimidine nucleobase, is a fundamental component of DNA. The accurate quantification of thymine in biological matrices such as plasma is crucial for various research areas, including the study of metabolic disorders and the pharmacodynamic evaluation of therapeutic agents. This application note describes a robust and sensitive method for the quantification of thymine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Thymine-d4. This method is particularly relevant for clinical research into conditions like Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), a rare disorder caused by mutations in the TYMP gene, which leads to a deficiency in the enzyme thymidine phosphorylase and a subsequent accumulation of thymidine and thymine.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of thymine in human plasma.

Materials and Reagents

-

Thymine (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1]

-

Analytical column: Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm) or equivalent[1]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

LC-MS vials

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 200 µL of plasma sample.

-

Add 1 mL of a working solution of this compound (internal standard) in acetonitrile.[1] The concentration of the internal standard should be optimized based on the expected range of thymine concentrations in the samples.

-

Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at >10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Thymine 127.1 110.0 150 (Optimize for instrument) | this compound | 131.1 | 114.0 | 150 | (Optimize for instrument) |

-

Source Parameters: Optimized for the specific instrument used (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Quantitative Data Summary

The performance of the bioanalytical method should be validated according to regulatory guidelines. The following table summarizes the typical acceptance criteria and expected performance for this assay.

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |

| Calibration Range | - | 2 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Precision ≤ 20%; Accuracy ±20% | ~5-10 ng/mL in plasma |